2-Bromo-3-(trifluoromethyl)phenylacetylene
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Overview
Description
2-Bromo-3-(trifluoromethyl)phenylacetylene is a chemical compound with the molecular formula C9H4BrF3 It is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)phenylacetylene typically involves the bromination of 1-ethynyl-3-(trifluoromethyl)benzene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Addition Reactions: The ethynyl group can undergo addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Addition Reactions: Reagents such as hydrogen gas with a palladium catalyst for hydrogenation.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Addition Products: New compounds with additional functional groups attached to the ethynyl group.
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)phenylacetylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-3-(trifluoromethyl)phenylacetylene exerts its effects depends on the specific reactions it undergoes. The presence of the bromine, ethynyl, and trifluoromethyl groups influences its reactivity and interaction with other molecules. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethyl)benzene
- 3-Bromobenzotrifluoride
Comparison: 2-Bromo-3-(trifluoromethyl)phenylacetylene is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other bromotrifluoromethylbenzene derivatives. This makes it a valuable compound for specific synthetic applications and research purposes.
Biological Activity
2-Bromo-3-(trifluoromethyl)phenylacetylene is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a phenyl ring substituted with a bromine atom and a trifluoromethyl group, along with an acetylene functional group. The presence of these substituents significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively.
Research indicates that compounds with similar structures can act as electrophilic agents, capable of forming covalent bonds with nucleophilic sites in proteins, such as cysteine residues. This mechanism is particularly relevant in inducing cellular responses like apoptosis or ferroptosis, which are critical in cancer therapy .
Biological Activities
Case Study 1: Induction of Ferroptosis
A recent study highlighted the role of similar electrophilic compounds in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The research demonstrated that compounds with alkyne functionalities could effectively induce this process in cancer cells, suggesting that this compound may exhibit similar properties .
Case Study 2: Targeting Enzymatic Pathways
Another investigation focused on the compound's interaction with glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. The study utilized chemoproteomic approaches to identify binding interactions, confirming that derivatives of phenylacetylene could selectively inhibit GPX4, leading to increased susceptibility of cancer cells to oxidative stress .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bromine, trifluoromethyl group | Anticancer, potential antimicrobial |
3-Halogenated Indoles | Halogen substitutions | Induces ferroptosis, targets GPX4 |
Alkynylthiazoles | Alkyne functionality | Potent cytotoxicity via ferroptosis |
Properties
IUPAC Name |
2-bromo-1-ethynyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONDLBRQUJQYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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